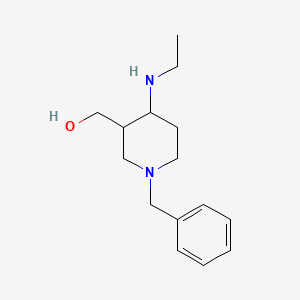
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Addition of the Ethylamino Group: The ethylamino group is added through an amination reaction, where an ethylamine reacts with the piperidine derivative.
Formation of the Methanol Group: The methanol group is introduced via a reduction reaction, where a carbonyl group is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides and various nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4-fluoro-3-piperidinyl)methanol: Similar structure with a fluorine atom instead of an ethylamino group.
1-Benzyl-4-piperidinemethanol: Similar structure without the ethylamino group.
Uniqueness
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
[1-benzyl-4-(ethylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-15-8-9-17(11-14(15)12-18)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
InChI Key |
QWSAFDJDZVPCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCN(CC1CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















